

An In-depth Technical Guide to 4-Propylcyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Propylcyclohexanone*

Cat. No.: *B1345700*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Propylcyclohexanone** (CAS No. 40649-36-3), a key chemical intermediate. This document details its physicochemical properties, synthesis, spectroscopic analysis, and safety information, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Properties and Specifications

4-Propylcyclohexanone is a colorless liquid with a chemical formula of $C_9H_{16}O$.^{[1][2]} It is a derivative of cyclohexanone with a propyl group at the fourth position. Its properties make it a versatile building block in organic synthesis.

Physicochemical Data

The fundamental physicochemical properties of **4-Propylcyclohexanone** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	40649-36-3	[1] [3]
Molecular Formula	C ₉ H ₁₆ O	[1] [2]
Molecular Weight	140.22 g/mol	[1] [4]
Appearance	Liquid	[1]
Density	0.91 g/cm ³ at 20 °C	[1]
Boiling Point	219 °C at 1013 hPa	[1]
Melting Point	< -70 °C	[1]
Flash Point	90 °C (closed cup)	[1]
Vapor Pressure	0.23 hPa at 20 °C	[1]
Solubility in Water	1.96 g/L	[1]
Autoignition Temperature	320 °C	[1]
pH	6.0 (2 g/L in H ₂ O at 20 °C)	[1] [5]

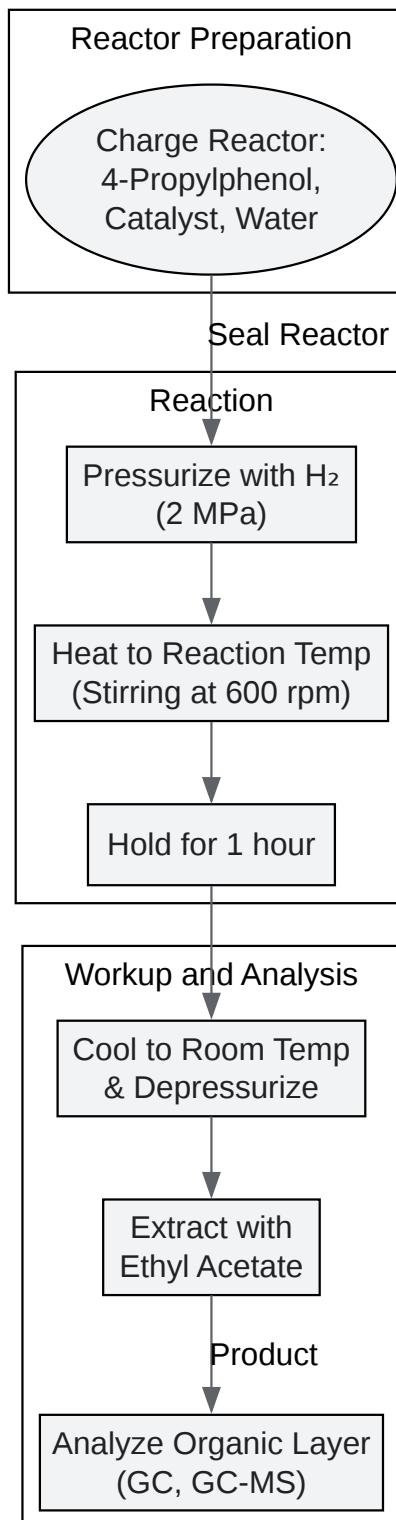
Synthesis of 4-Propylcyclohexanone

A common synthetic route to **4-Propylcyclohexanone** involves the hydrogenation of 4-propylphenol.[\[6\]](#)[\[7\]](#) This process is typically carried out in a high-pressure reactor using a catalyst.

Experimental Protocol: Hydrogenation of 4-Propylphenol

This protocol outlines a general procedure for the synthesis of **4-Propylcyclohexanone**.

Materials:

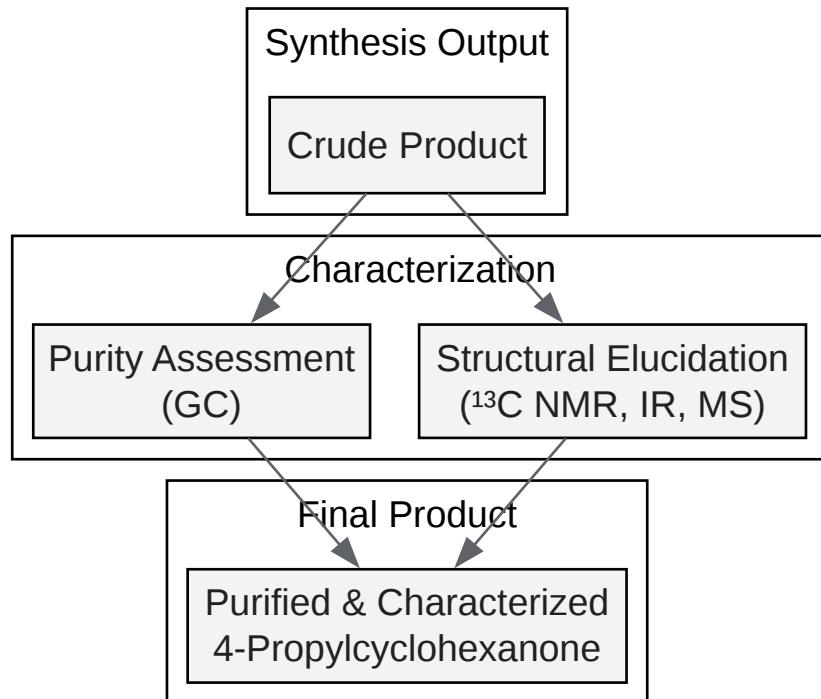

- 4-Propylphenol
- Platinum-based catalyst (e.g., 2 wt% Pt on a support)

- Deionized Water
- Ethyl acetate
- 2-Isopropylphenol (as an internal standard for GC analysis)
- Hydrogen gas (H_2)
- High-pressure batch reactor (e.g., OM Lab-Tech MMJ-100, SUS316, 100 mL)
- Gas chromatograph (GC)
- Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

- Reactor Charging: To a pre-dried high-pressure batch reactor, add 4-propylphenol (e.g., 5.0 mmol, 681 mg), the catalyst (e.g., 98 mg of 2 wt% Pt catalyst), and deionized water (40 mL).
[6]
- Pressurization: Seal the reactor and pressurize it with hydrogen gas to 2 MPa at room temperature.[6]
- Reaction: Heat the reactor to the desired reaction temperature while maintaining continuous stirring at 600 rpm. The reaction is typically maintained at this temperature for 1 hour.[6] The point at which the mixture reaches the set temperature is considered time "0".[6]
- Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
- Extraction: Extract the reaction mixture with ethyl acetate.[6]
- Analysis: Analyze the organic layer by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion and product distribution. Use an internal standard like 2-isopropylphenol for quantitative analysis.[6]
- Catalyst Recovery: The catalyst can be recovered by centrifugation, followed by washing with ethyl acetate and drying in an oven at 120 °C for 2 hours for potential reuse.[6]

Synthesis Workflow of 4-Propylcyclohexanone


[Click to download full resolution via product page](#)**Caption: Synthesis Workflow of 4-Propylcyclohexanone.**

Spectroscopic and Chromatographic Analysis

The characterization of **4-Propylcyclohexanone** is crucial for confirming its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.[4]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate the compound from any impurities and to determine its mass-to-charge ratio, confirming its molecular weight.[4][8]
- Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of functional groups, most notably the strong absorption band characteristic of the ketone (C=O) group.[2][4]
- Gas Chromatography (GC): GC is employed to assess the purity of the synthesized compound, with assays often requiring $\geq 99.0\%$ purity.[1]

Analytical Workflow for 4-Propylcyclohexanone

[Click to download full resolution via product page](#)

Caption: Analytical Workflow for **4-Propylcyclohexanone**.

Safety and Handling

4-Propylcyclohexanone is classified as a combustible liquid and requires careful handling.[1]

GHS Hazard Information

Hazard Statement	Code	Reference
Causes skin irritation	H315	[1][5]
May cause an allergic skin reaction	H317	[5]
Harmful to aquatic life with long lasting effects	H412	[1][5]

Precautionary Statements: Users should avoid breathing dust, fumes, gas, mist, vapors, or spray (P261), wash skin thoroughly after handling (P264), avoid release to the environment (P273), and wear protective gloves (P280).[5] In case of skin contact, wash with plenty of water (P302 + P352).[1][5]

Toxicological Data

Test	Result	Species	Reference
LD ₅₀ (Oral)	>2000 mg/kg	Rat	[1]

Applications

4-Propylcyclohexanone serves as an important intermediate in the synthesis of more complex molecules. For instance, it is a precursor for the production of cis-4-propylcyclohexanol, which is a key intermediate in the manufacturing of liquid crystal displays. [9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Propylcyclohexanone for synthesis 40649-36-3 [sigmaaldrich.com]
- 2. 4-Propylcyclohexanone [webbook.nist.gov]
- 3. 4-Propylcyclohexanone | 40649-36-3 [chemicalbook.com]
- 4. 4-Propylcyclohexanone | C9H16O | CID 142482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 4-Propylcyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. 4-Propylcyclohexanone [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Propylcyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1345700#4-propylcyclohexanone-cas-number-and-properties\]](https://www.benchchem.com/product/b1345700#4-propylcyclohexanone-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com